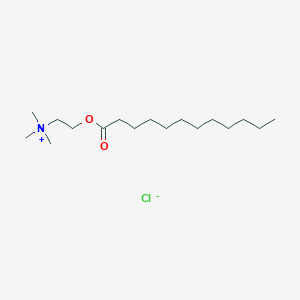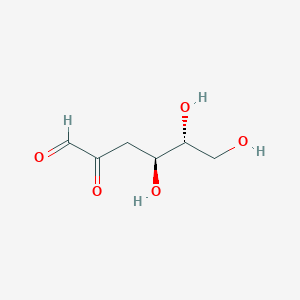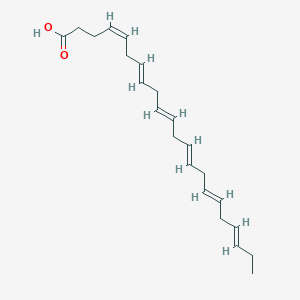
Lauroylcholinchlorid
Übersicht
Beschreibung
Lauroylcholine chloride is a valuable surfactant with applications in life sciences, health, pharmaceuticals, and cosmetics . It is an ester formed from lauric acid and choline chloride, and it is known for its amphiphilic properties, making it useful in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Lauroylcholine chloride has a wide range of scientific research applications:
Phospholipid Vesicles: It is used to study the coexistence of separate phase domains and their dynamic properties in phospholipid vesicles.
Bio-Organic Thin Film Transistor Memory: As a surfactant, it enhances the performance of DNA-based bio-organic thin film transistor memory.
Topical Drug Delivery: It acts as a penetration enhancer in novel cationic liposome nanocarriers for topical drug delivery.
Treating Hyperpigmentation: It is incorporated in vesicle formulations targeting tyrosinase activity in conditions like melasma and age spots.
Transdermal Drug Delivery: Lauroylcholine chloride enhances the transdermal delivery of drugs across hairless mouse skin.
Pharmaceutical and Cosmetic Applications: It is used in vesicle-based gels for pharmaceutical and cosmetic applications.
Anaesthesia: It is used as a synthetic relaxant in anesthetic practices to cause somatic neuro-muscular block.
Biodegradation Enhancement: It enhances the biodegradation of oil in sandy sediments.
Acetylcholinesterase Activity Assay: It is used in a ratiometric fluorescence assay for acetylcholinesterase activity and inhibitor screening.
Wirkmechanismus
Target of Action
Lauroylcholine chloride is a biochemical reagent used in life science research. .
Mode of Action
It is known to be used in various studies related to cellular processes, signaling pathways, and biological interactions.
Biochemical Pathways
It is known to be used in life science research, suggesting it may interact with multiple biochemical pathways.
Vorbereitungsmethoden
Lauroylcholine chloride can be synthesized through enzymatic esterification. One method involves the use of lipase B from Candida antarctica immobilized on acrylic resin (LAR) in hydrophilic reactive natural deep eutectic solvents (R-NADESs), composed of choline chloride as the hydrogen bond acceptor and glucose and water as hydrogen bond donors . The reaction conditions typically involve a temperature of 70°C and the presence of lauric acid and choline chloride in specific molar ratios .
Analyse Chemischer Reaktionen
Lauroylcholine chloride undergoes various chemical reactions, including esterification and hydrolysis. The enzymatic esterification process involves the conversion of choline chloride and lauric acid into lauroylcholine chloride . Common reagents used in these reactions include lipase enzymes and deep eutectic solvents . The major product formed from these reactions is lauroylcholine chloride itself .
Vergleich Mit ähnlichen Verbindungen
Lauroylcholine chloride can be compared to other choline chloride esters of medium and longer alkyl chain carboxylic acids . Similar compounds include:
Lauroyl chloride: An acid chloride of lauric acid, used as a precursor to dilauroyl peroxide.
Palmitoylcholine iodide: Another choline ester with a longer alkyl chain.
Eigenschaften
IUPAC Name |
2-dodecanoyloxyethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16-15-18(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJUKVPDIPYNBS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948084 | |
| Record name | 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25234-60-0 | |
| Record name | Lauroylcholine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Lauroyloxyethyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-lauroyloxyethyltrimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)






